1-(3-Amino-2-(methylthio)phenyl)propan-1-one

Description

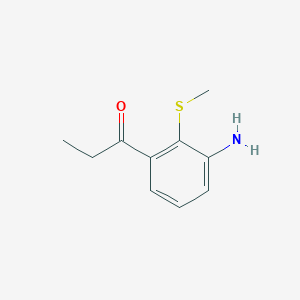

1-(3-Amino-2-(methylthio)phenyl)propan-1-one is a substituted aryl ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a methylthio (-SCH₃) group at the 2-position.

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(3-amino-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H13NOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3,11H2,1-2H3 |

InChI Key |

KFHZDDBXNQNNCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)N)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-amino-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives.

Scientific Research Applications

1-(3-Amino-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Aryl Propan-1-one Derivatives

Key Observations :

- Substituent Position: The 3-amino-2-(methylthio) substitution in the target compound creates steric hindrance and electronic effects distinct from para-substituted analogs like S1j.

- Functional Group Diversity: Halogenated analogs (e.g., 3-chlorophenyl) exhibit electron-withdrawing effects, contrasting with the electron-donating methylthio and amino groups in the target compound. This difference impacts their utility in reactions like Friedel-Crafts acylation or Suzuki coupling .

Reactivity Insights :

- Amino Group Challenges: The unprotected -NH₂ group in the target compound may complicate Friedel-Crafts synthesis due to catalyst poisoning. Alternative strategies, such as using protected amino precursors (e.g., -NHAc), could be employed .

- Methylthio vs. Methoxy : Methylthio groups (as in S1j) are less electron-donating than methoxy groups but more resistant to hydrolysis, enhancing stability in acidic conditions .

Physicochemical Properties

- Solubility: The amino group in the target compound likely improves water solubility compared to non-polar analogs like 1-(3-chlorophenyl)propan-1-one.

- Thermal Stability : Branched derivatives (e.g., 3da ) exhibit higher thermal stability due to steric protection of the ketone group.

Biological Activity

1-(3-Amino-2-(methylthio)phenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C10H13N1S1O

- Molecular Weight : Approximately 197.28 g/mol

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Neuroprotective Effects : It may offer protection against neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies suggest activity against certain microbial strains.

Anticancer Activity

A significant body of research has focused on the anticancer properties of compounds similar to this compound. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of related compounds, it was found that:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15.2 | Induces apoptosis |

| Compound B | HCT116 (Colon Cancer) | 12.5 | Cell cycle arrest in S phase |

| This compound | MDA-MB-231 (Breast Cancer) | TBD | TBD |

These results indicate that this compound may exhibit similar or enhanced anticancer properties compared to its analogs.

Neuroprotective Effects

Research has also suggested that compounds with similar structural features can provide neuroprotective benefits. For example, a study highlighted the ability of certain derivatives to inhibit neuroinflammation and protect neuronal cells from oxidative stress.

Mechanism of Neuroprotection

The proposed mechanisms include:

- Inhibition of pro-inflammatory cytokines.

- Scavenging of reactive oxygen species (ROS).

Antimicrobial Properties

Preliminary evaluations have indicated that this compound possesses antimicrobial properties. Testing against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.